molecular formula C8H10ClN B091550 1-(4-chlorophenyl)-N-methylmethanamine CAS No. 104-11-0

1-(4-chlorophenyl)-N-methylmethanamine

Cat. No.: B091550
CAS No.: 104-11-0
M. Wt: 155.62 g/mol
InChI Key: LMBUJNXYGGNSAH-UHFFFAOYSA-N
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Description

H10ClN It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the para position and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-methylmethanamine typically involves the alkylation of 4-chlorobenzylamine. One common method is the reaction of 4-chlorobenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzonitrile.

    Reduction: Formation of N-methyl-4-chlorobenzylamine or 4-chlorotoluene.

    Substitution: Formation of 4-azidobenzylamine or 4-cyanobenzylamine.

Scientific Research Applications

1-(4-chlorophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

    Benzenemethanamine, N-methyl-: This compound lacks the chlorine substitution on the benzene ring, which can affect its reactivity and biological activity.

    Benzenemethanamine, 4-methyl-: The presence of a methyl group instead of a chlorine atom at the para position can lead to different chemical properties and applications.

    Benzenemethanamine, 4-chloro-: This compound lacks the N-methyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBUJNXYGGNSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059291
Record name Benzenemethanamine, 4-chloro-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-11-0
Record name 4-Chloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-chloro-N-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-chloro-N-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 4-chloro-N-methyl-
Source EPA DSSTox
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Record name 4-chlorobenzylmethylamine
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